molecular formula C11H16O8 B13820655 4,4'-[(1,3-Dioxopropane-1,3-diyl)bis(oxy)]dibutanoic acid CAS No. 207444-67-5

4,4'-[(1,3-Dioxopropane-1,3-diyl)bis(oxy)]dibutanoic acid

Cat. No.: B13820655
CAS No.: 207444-67-5
M. Wt: 276.24 g/mol
InChI Key: ISSCARIDNDXFJB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(3-Carboxypropyl) ester propanedioic acid typically involves esterification reactions. One common method is the reaction of propanedioic acid with 3-carboxypropyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions . The reaction is carried out at elevated temperatures to facilitate the formation of the ester bonds.

Industrial Production Methods

In an industrial setting, the production of bis(3-Carboxypropyl) ester propanedioic acid may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Bis(3-Carboxypropyl) ester propanedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bis(3-Carboxypropyl) ester propanedioic acid is utilized in several scientific research fields:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is employed in studies involving enzyme-substrate interactions and protein modifications.

    Medicine: Research into drug delivery systems and pharmaceutical formulations often involves this compound.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which bis(3-Carboxypropyl) ester propanedioic acid exerts its effects involves interactions with various molecular targets. The ester groups can undergo hydrolysis to release carboxylic acids, which can then participate in further biochemical reactions. The compound’s ability to form stable complexes with metal ions also plays a role in its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(3-Carboxypropyl) ester propanedioic acid is unique due to its dual carboxypropyl ester groups, which provide distinct reactivity and stability compared to other similar compounds. This makes it particularly valuable in research applications where specific functional group interactions are required .

Properties

CAS No.

207444-67-5

Molecular Formula

C11H16O8

Molecular Weight

276.24 g/mol

IUPAC Name

4-[3-(3-carboxypropoxy)-3-oxopropanoyl]oxybutanoic acid

InChI

InChI=1S/C11H16O8/c12-8(13)3-1-5-18-10(16)7-11(17)19-6-2-4-9(14)15/h1-7H2,(H,12,13)(H,14,15)

InChI Key

ISSCARIDNDXFJB-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)O)COC(=O)CC(=O)OCCCC(=O)O

Origin of Product

United States

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